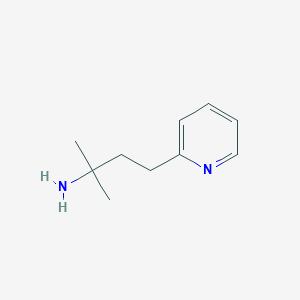
Benzallactic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzallactic acid is an organic compound that features both aromatic and carboxylic acid functional groups It is a derivative of lactic acid, where the hydrogen atom of the hydroxyl group is replaced by a benzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzallactic acid can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with sodium lactate under basic conditions. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the lactate ion, forming this compound.
Another method involves the esterification of lactic acid with benzyl alcohol, followed by hydrolysis to yield this compound. This process typically requires acidic conditions and a catalyst to facilitate the esterification reaction.
Industrial Production Methods
Industrial production of this compound often employs the esterification route due to its scalability and efficiency. The process involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity of the final product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Benzallactic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form benzaldehyde and lactic acid. This reaction typically requires strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield benzyl alcohol and lactic acid. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The benzyl group in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions often require specific reagents and conditions, such as nitric acid for nitration or sulfuric acid for sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, sulfuric acid, halogens, and appropriate solvents.
Major Products Formed
Oxidation: Benzaldehyde, lactic acid.
Reduction: Benzyl alcohol, lactic acid.
Substitution: Various substituted benzyl derivatives depending on the specific reaction.
Wissenschaftliche Forschungsanwendungen
Benzallactic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate the potential therapeutic uses of this compound and its derivatives. It is being explored as a potential drug candidate for various diseases.
Industry: this compound is used in the production of polymers and resins. Its unique properties make it suitable for creating materials with specific characteristics, such as enhanced strength and durability.
Wirkmechanismus
The mechanism of action of benzallactic acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways. For example, this compound derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Vergleich Mit ähnlichen Verbindungen
Benzallactic acid can be compared with other similar compounds, such as:
Lactic Acid: Unlike this compound, lactic acid does not have an aromatic benzyl group. This difference significantly affects their chemical properties and reactivity.
Benzilic Acid: Benzilic acid is another compound with a benzyl group, but it has a different functional group arrangement. Benzilic acid is known for its use in the synthesis of pharmaceuticals and other organic compounds.
Benzoic Acid: Benzoic acid has a similar aromatic structure but lacks the hydroxyl and carboxyl groups present in this compound. It is widely used as a food preservative and in the production of various chemicals.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry Its unique structure and reactivity make it a valuable tool for exploring new chemical reactions and developing novel materials and therapeutics
Eigenschaften
CAS-Nummer |
2050-18-2 |
|---|---|
Molekularformel |
C10H10O3 |
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
2-hydroxy-4-phenylbut-3-enoic acid |
InChI |
InChI=1S/C10H10O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-7,9,11H,(H,12,13) |
InChI-Schlüssel |
ZGGWKQRHPWUSNY-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(C(=O)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


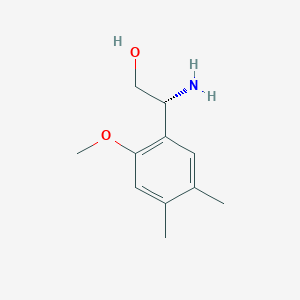

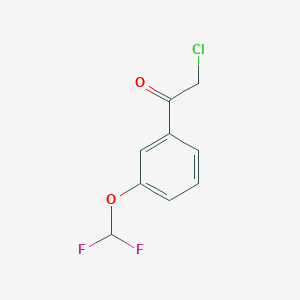
![n-[(4-Chloro-3-fluorophenyl)methyl]hydroxylamine](/img/structure/B13604666.png)
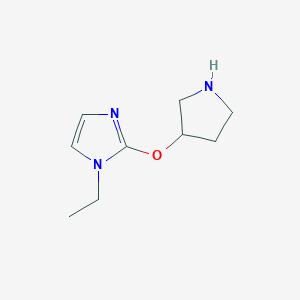

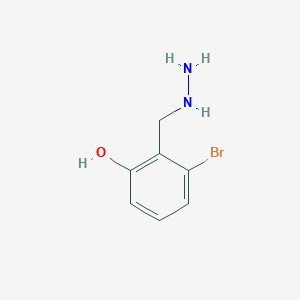


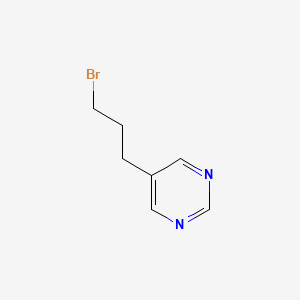
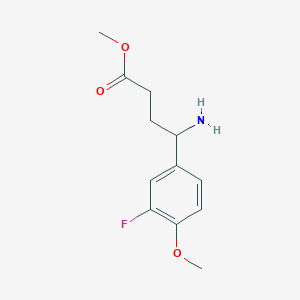
![3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-N5,N7-diethyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine](/img/structure/B13604746.png)
